molecular formula C11H17N3O2 B253797 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one

2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one

Cat. No. B253797
M. Wt: 223.27 g/mol
InChI Key: OVUZNTWWHHJPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one, also known as PP-2, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play a critical role in signal transduction pathways, cell proliferation, differentiation, and survival. PP-2 has been shown to have significant potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one is a selective inhibitor of Src family kinases. It binds to the ATP-binding site of the kinase domain and prevents the phosphorylation of target proteins. Src family kinases are involved in the regulation of many cellular processes, including cell proliferation, differentiation, migration, and survival. Inhibition of these kinases by 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one can lead to the suppression of these processes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one has been shown to have several biochemical and physiological effects. It can inhibit the activity of Src family kinases in vitro and in vivo, leading to the suppression of cancer cell proliferation, migration, invasion, and metastasis. 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one can also inhibit the activation of immune cells, leading to the suppression of inflammation. In addition, 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one can inhibit the differentiation and activity of osteoclasts, leading to the suppression of bone resorption.

Advantages and Limitations for Lab Experiments

2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one has several advantages for lab experiments. It is a selective inhibitor of Src family kinases, which allows for the specific study of these kinases without affecting other signaling pathways. 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one is also relatively easy to synthesize and purify, which makes it readily available for use in scientific research. However, 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one has some limitations. It has low solubility in water, which can limit its use in some experiments. In addition, 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one can have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one. One direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the study of the role of Src family kinases in other cellular processes, such as autophagy and DNA repair. 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one has also shown promise as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Further research is needed to determine the efficacy and safety of 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one and other Src family kinase inhibitors in clinical trials.

Synthesis Methods

2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one can be synthesized in several ways. One of the most common methods is the reaction of 4-amino-6-propyl-2-methylpyrimidine with morpholine and chloroacetyl chloride. This reaction produces 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one as a white crystalline solid with a melting point of 205-207°C. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one has been widely used in scientific research as a tool to study the role of Src family kinases in various cellular processes. It has been shown to inhibit the activity of Src, Fyn, Yes, and other kinases in vitro and in vivo. 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one has been used to study the role of Src family kinases in cancer cell proliferation, migration, invasion, and metastasis. It has also been used to study the role of these kinases in inflammation, angiogenesis, and bone metabolism. 2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one has been used in a variety of cell types, including cancer cells, immune cells, and osteoclasts.

properties

Product Name

2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-morpholin-4-yl-6-propyl-1H-pyrimidin-4-one

InChI

InChI=1S/C11H17N3O2/c1-2-3-9-8-10(15)13-11(12-9)14-4-6-16-7-5-14/h8H,2-7H2,1H3,(H,12,13,15)

InChI Key

OVUZNTWWHHJPQW-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)N2CCOCC2

SMILES

CCCC1=CC(=O)N=C(N1)N2CCOCC2

Canonical SMILES

CCCC1=CC(=O)N=C(N1)N2CCOCC2

Origin of Product

United States

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